molecular formula C16H16O B118076 Racemic-4-hydroxy[2,2]paracyclophane CAS No. 157018-15-0

Racemic-4-hydroxy[2,2]paracyclophane

Cat. No.: B118076
CAS No.: 157018-15-0
M. Wt: 224.3 g/mol
InChI Key: OGJZTZSDXOCMNS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Racemic-4-hydroxy[2,2]paracyclophane is a planar chiral molecule . Its primary targets are the enzymes involved in the catalysis of acylation reactions . These enzymes play a crucial role in various biochemical processes, including the metabolism of lipids and proteins.

Mode of Action

The compound interacts with its targets through a chiral isothiourea-catalyzed acylation process . This interaction results in the kinetic resolution of the racemic mixture, providing a novel entry to obtain this interesting planar chiral motive in an enantioenriched manner .

Biochemical Pathways

The affected biochemical pathways primarily involve the transformation of prochiral or racemic substances into enantiopure products . The compound’s action on these pathways leads to the production of new chiral ligands and catalysts for stereo-controlled and enantioselective addition of alkyl, alkenyl, alkynyl, and aryl zinc reagents to aliphatic and aromatic aldehydes, ketones, imines, and many more .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of both ortho- and para-hydroxy [2,2]paracyclophanylglyoxylic acids . In the presence of TiCl4, there is quantitative formation of 2,3-dioxo-2,3-dihydrofurano [4,5-d] [2.2]paracyclophane .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts, such as TiCl4, can significantly alter the compound’s mode of action . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of racemic-4-hydroxy[2,2]paracyclophane typically involves the kinetic resolution of racemic precursors. One common method employs chiral isothiourea-catalyzed acylation with isobutyric anhydride . This process allows for the enantioenrichment of the compound, providing a novel entry to obtain this planar chiral molecule in an enantioenriched manner .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in academic research can be adapted for larger-scale production. The use of chiral catalysts and optimized reaction conditions are crucial for achieving high yields and enantioselectivity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Racemic-4-hydroxy[2,2]paracyclophane undergoes various chemical reactions, including acylation, oxidation, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include enantioenriched derivatives of this compound, which can serve as valuable intermediates in the synthesis of more complex chiral molecules .

Scientific Research Applications

Racemic-4-hydroxy[2,2]paracyclophane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its planar chirality and the ease with which it can be enantioenriched. This makes it a valuable building block for the synthesis of advanced chiral ligands and catalysts, which are not as easily accessible from other similar compounds .

Properties

IUPAC Name

tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11,17H,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJZTZSDXOCMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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